3-O-beta-D-Galactopyranosyl-D-galactopyranose
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Overview
Description
The compound (3R,4S,5S,6R)-6-(Hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,5-triol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a tetrahydropyran ring structure, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of specific catalysts to ensure stereoselectivity. Common reagents include acetyl chloride for protection and silver carbonate for glycosylation.
Industrial Production Methods
Industrial production often employs enzymatic methods to achieve high specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate to oxidize hydroxyl groups to carboxylic acids.
Reduction: Employing sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Utilizing nucleophiles to replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. Its structure is similar to that of natural sugars, making it useful in enzymatic studies.
Medicine
Medically, this compound is explored for its potential as a drug delivery agent. Its ability to form stable glycosidic bonds makes it suitable for conjugating with therapeutic molecules.
Industry
Industrially, it is used in the production of biodegradable polymers and as a stabilizer in food products. Its non-toxic nature and biodegradability make it an attractive alternative to synthetic chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors. Its multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, influencing their activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one
- (2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (3R,4S,5S,6R)-6-(Hydroxymethyl)-4-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,5-triol has a unique glycosidic linkage that enhances its stability and reactivity. This makes it particularly useful in applications requiring robust and stable carbohydrate structures.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-UACSRZGOSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
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